molecular formula C22H17ClN2O2 B239761 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

Numéro de catalogue B239761
Poids moléculaire: 376.8 g/mol
Clé InChI: NUMQXDHTWKUKQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide, also known as BML-210, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 is a selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation, immune response, and cell survival.

Mécanisme D'action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide selectively inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activation by this compound leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and invasion of cancer cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In vivo studies have shown that this compound reduces inflammation and tissue damage in animal models of inflammatory disorders and autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity and potency, and its ability to inhibit NF-κB activation in a dose-dependent manner. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the formulation and dosage of this compound in lab experiments.

Orientations Futures

There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of interest is the development of novel formulations and delivery methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to determine its potential for clinical use.

Méthodes De Synthèse

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with 2-amino-3-methylphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-amino-1,3-benzoxazole to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.

Applications De Recherche Scientifique

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The compound has been shown to inhibit NF-κB activation, which is a critical step in the pathogenesis of these diseases. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Propriétés

Formule moléculaire

C22H17ClN2O2

Poids moléculaire

376.8 g/mol

Nom IUPAC

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H17ClN2O2/c1-14-17(22-25-19-6-2-3-8-20(19)27-22)5-4-7-18(14)24-21(26)13-15-9-11-16(23)12-10-15/h2-12H,13H2,1H3,(H,24,26)

Clé InChI

NUMQXDHTWKUKQW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

SMILES canonique

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.